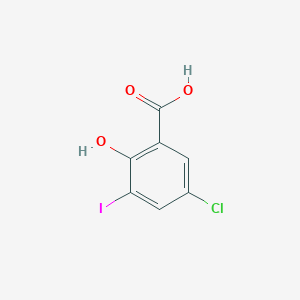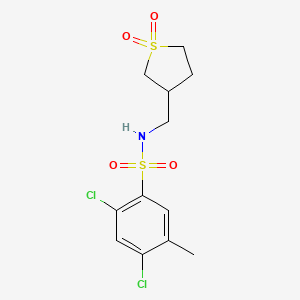![molecular formula C16H32N2 B2700720 N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine CAS No. 2108880-48-2](/img/structure/B2700720.png)
N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine is a compound with potential therapeutic and industrial applications It is known for its unique chemical structure, which includes an octahydroquinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine typically involves the following steps:
Formation of the Octahydroquinolizine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine ring.
Attachment of the Hexan-1-amine Group: The hexan-1-amine group is then attached to the octahydroquinolizine ring through a series of reactions, including nucleophilic substitution and reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Using large reactors to carry out the cyclization and attachment reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride
Uniqueness
N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine is unique due to its specific structural features and the presence of the hexan-1-amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-2-3-4-6-11-17-14-15-9-8-13-18-12-7-5-10-16(15)18/h15-17H,2-14H2,1H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQULUHGEYIEKD-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1CCCN2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC[C@@H]1CCCN2[C@@H]1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)



![2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
![4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene-9-thione](/img/structure/B2700651.png)


![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
